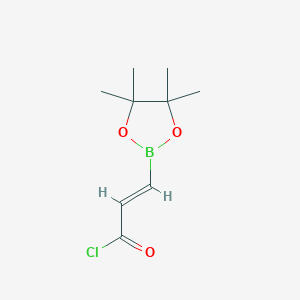
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride is an organoboron compound that has gained significant attention in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride typically involves the reaction of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
(E)−3−(4,4,5,5−tetramethyl−1,3,2−dioxaborolan−2−yl)prop−2−enoicacid+SOCl2→(E)−3−(4,4,5,5−tetramethyl−1,3,2−dioxaborolan−2−yl)prop−2−enoylchloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Coupling Reactions: The boron-containing moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions. The reactions are often performed in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products
Substitution Reactions: Amides, esters, and thioesters.
Coupling Reactions: Biaryl or alkenyl compounds.
Aplicaciones Científicas De Investigación
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride involves the reactivity of both the acyl chloride and boron moieties. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The boron atom in the dioxaborolane ring can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds. These properties make the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid: The precursor to the acyl chloride derivative.
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enamide: An amide derivative formed through substitution reactions.
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl ester: An ester derivative formed through substitution reactions.
Uniqueness
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride is unique due to its dual functionality, combining the reactivity of an acyl chloride with the versatility of a boron-containing moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
144206-17-7 |
|---|---|
Fórmula molecular |
C9H14BClO3 |
Peso molecular |
216.47 g/mol |
Nombre IUPAC |
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H14BClO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H,1-4H3/b6-5+ |
Clave InChI |
WBJKPSNUMRQKLO-AATRIKPKSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)Cl |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


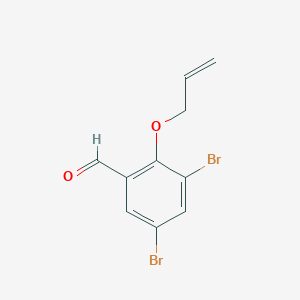
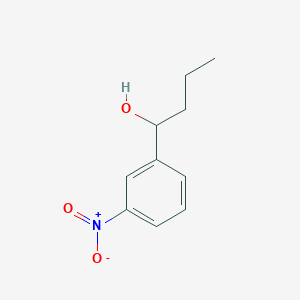
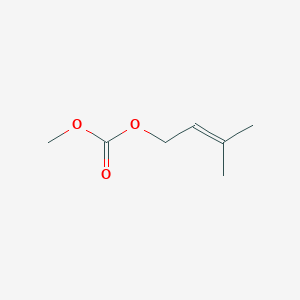



![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
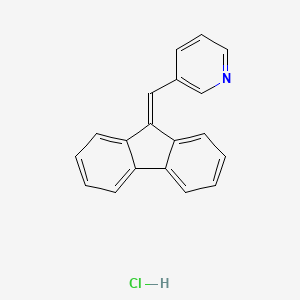

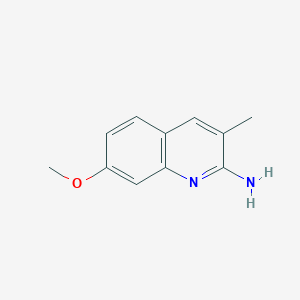
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
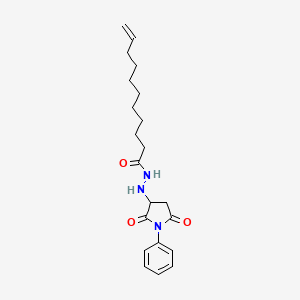
![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)

